molecular formula C12H5BrCl2N2S B8385843 2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine

2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine

Cat. No. B8385843
M. Wt: 360.1 g/mol
InChI Key: CBVLXMVWVDCELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine is a useful research compound. Its molecular formula is C12H5BrCl2N2S and its molecular weight is 360.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine

Molecular Formula

C12H5BrCl2N2S

Molecular Weight

360.1 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-4-chloro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C12H5BrCl2N2S/c13-6-2-1-3-7(14)9(6)12-17-8-4-5-16-11(15)10(8)18-12/h1-5H

InChI Key

CBVLXMVWVDCELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NC3=C(S2)C(=NC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-bromo-6-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-benzimidoyl chloride (4.2 g, 11.0 mmol), thiourea (2.5 g, 33.0 mmol) and pyridine (3.1 mL, 38.4 mmol) in isopropanol (50 mL) under a nitrogen atmosphere was heated under reflux for 3 hours. Et3N (7.6 mL, 54.6 mmol) was added and the reaction mixture was heated under reflux for 1.5 hours. After cooling to room temperature, the volatiles were removed under reduced pressure. The resultant residue was triturated with water (100 mL) and then boiled in isopropanol (15 mL) for 10 minutes. After cooling to room temperature, the resultant solid was collected by filtration and then purified by column chromatography on silica gel eluting with 25% diethyl ether in pentane to afford the title compound as a colourless solid (2.1 g, 53%). LCMS (Method E): RT=4.16 min, m/z: 361 [M+H+].
Name
2-bromo-6-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-benzimidoyl chloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Yield
53%

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